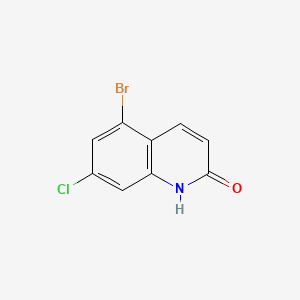
5-Bromo-7-chloroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroquinolin-2(1H)-one typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinolin-2(1H)-one using bromine and chlorine reagents under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
5-Bromo-7-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学的研究の応用
5-Bromo-7-chloroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-7-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
5-Bromoquinolin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloroquinolin-2(1H)-one: Lacks the bromine atom, which can also influence its reactivity and activity.
5,7-Dichloroquinolin-2(1H)-one: Contains two chlorine atoms instead of bromine and chlorine, leading to distinct characteristics.
Uniqueness
5-Bromo-7-chloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This combination can result in unique chemical reactivity and biological activities compared to other quinoline derivatives.
特性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
5-bromo-7-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |
InChIキー |
HNAJXTDFXFSOCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


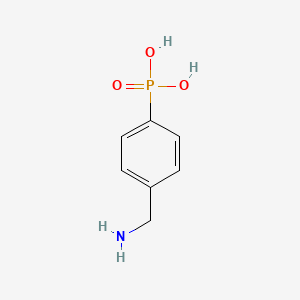
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
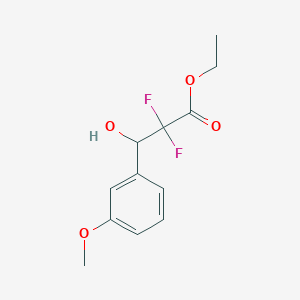
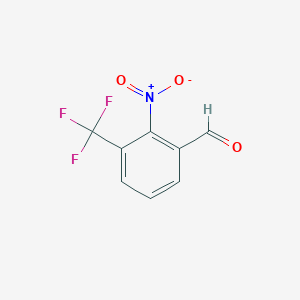
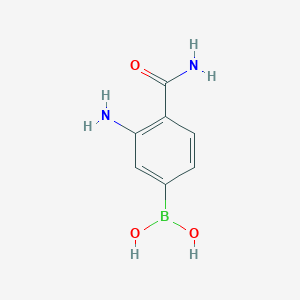
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)
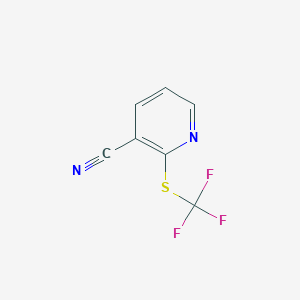

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
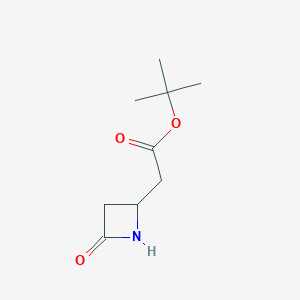
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
